(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride
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Overview
Description
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride is a chiral amino acid derivative. This compound is notable for its unique structure, which includes an oxolane ring, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and ensure the desired stereochemistry is achieved.
Chemical Reactions Analysis
Types of Reactions
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
Scientific Research Applications
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a model compound for understanding amino acid behavior.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as a substrate for enzymes, participate in metabolic pathways, and influence cellular processes through its unique structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid: Similar structure but without the hydrochloride group.
(2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid: Different stereochemistry.
2-amino-3-[(2S)-oxolan-2-yl]propanoic acid: Lacks the chiral center at the 2-position.
Uniqueness
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of the oxolane ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
2613299-88-8 |
---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
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